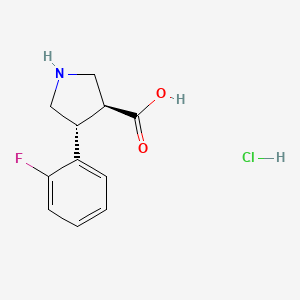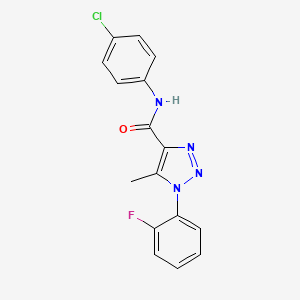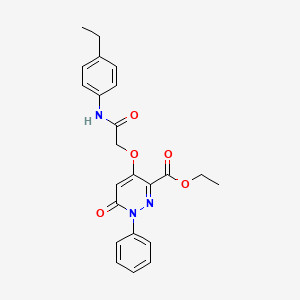![molecular formula C20H30N2O4S B2684475 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-81-7](/img/structure/B2684475.png)
2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.
作用机制
2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking this pathway, this compound prevents the survival and proliferation of B-cells, leading to tumor cell death. In addition, this compound has been shown to inhibit other downstream signaling pathways, including NF-κB and AKT, which are also important for B-cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, both in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as their ability to form new blood vessels (angiogenesis). In addition, this compound has been shown to enhance the activity of other anticancer agents, such as the proteasome inhibitor bortezomib.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has demonstrated good pharmacokinetic properties, including oral bioavailability and a long half-life. However, like all experimental drugs, this compound has some limitations. For example, it may not be effective in all types of cancer, and resistance may develop over time.
未来方向
There are several potential future directions for the development of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide. One area of interest is the use of this compound in combination with other therapies, such as immunotherapies or chemotherapy. Another potential application is the use of this compound in the treatment of autoimmune diseases, where BTK plays a role in the pathogenesis. Finally, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancer.
合成方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride. This is then reacted with N-(4-morpholin-4-ylthian-4-yl) methylamine to give the intermediate amide. The final step involves the coupling of the amide with 2-bromo-N-(pyridin-2-yl)acetamide to yield this compound.
科学研究应用
2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-24-17-4-3-16(13-18(17)25-2)14-19(23)21-15-20(5-11-27-12-6-20)22-7-9-26-10-8-22/h3-4,13H,5-12,14-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSBSZIQXBMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCSCC2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)


![4-(N,N-diethylsulfamoyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2684408.png)
![2,5-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2684409.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
